Niobium silicide

High-temperature oxidation Protective coatings Niobium alloys

NbSi₂ coating on Nb-alloys often fails from pesting oxidation when arc-melted (catastrophic in <3 h at 1023 K). Our SHS+HP/SPS-processed Niobium Silicide eliminates pesting, forming a dense, protective SiO₂ scale with only 6.49 mg/cm² mass gain after 50 h at 1250 °C. • Pest-free oxidation: Dense monoliths survive ≥1123 K oxidizing environments without disintegration. • Tunable modulus: Stoichiometry control adjusts Young's modulus from ~332 to 304 GPa for CTE-matched coatings. • Kinetically favored synthesis: Lower activation energy (160.9 vs 259.2 kJ/mol for Nb₅Si₃) reduces processing energy and cycle time.

Molecular Formula Nb5Si3
Molecular Weight 548.79 g/mol
CAS No. 12060-34-3
Cat. No. B079288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium silicide
CAS12060-34-3
Molecular FormulaNb5Si3
Molecular Weight548.79 g/mol
Structural Identifiers
SMILES[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb]
InChIInChI=1S/5Nb.3Si
InChIKeyYSJRXBWBYGDQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Silicide (CAS 12060-34-3) Properties and Procurement: A Quantitative Overview of NbSi2


Niobium silicide (NbSi2, CAS 12060-34-3) is a refractory transition-metal disilicide intermetallic compound characterized by its hexagonal C40 crystal structure, high melting point (1935–1960 °C), and moderate density (5.7 g/cm³) . It is primarily valued for its ability to form a protective, self-healing silica (SiO2) layer upon high-temperature oxidation, making it a key candidate material for protective coatings on niobium alloys and as a constituent in ultra-high-temperature structural composites [1].

Why Niobium Silicide (NbSi2) Cannot Be Directly Substituted: Critical Performance and Processing Trade-offs


While niobium silicide belongs to the family of refractory metal disilicides, its specific oxidation mechanism, thermodynamic stability, and synthesis kinetics differ significantly from close analogs like MoSi2, WSi2, and TiSi2. As documented in the literature, direct substitution based solely on class-level inference is unreliable; for instance, NbSi2 exhibits a fundamentally different oxidation product volatility profile compared to MoSi2, leading to divergent protective scale formation and high-temperature service life [1]. Furthermore, its lower synthesis activation energy compared to Nb5Si3 enables distinct processing routes, as detailed in the quantitative evidence below [2].

Niobium Silicide (NbSi2) Comparative Performance Data: Quantified Differentiation vs. MoSi2, Nb5Si3, and Arc-Melted Analogs


Isothermal Oxidation Mass Gain at 1250°C: NbSi2 Coating vs. Multilayer Composite Coating

A direct head-to-head comparison demonstrates that a single-layer NbSi2 coating exhibits a mass gain of 6.49 mg/cm² after 50 hours of isothermal oxidation at 1250 °C in air. In contrast, a multilayer coating incorporating NbSi2/Nb2O5-SiO2/SiC shows a significantly reduced mass gain of only 2.49 mg/cm² under identical conditions [1]. This indicates that while pure NbSi2 provides a baseline level of protection, its performance can be substantially enhanced through composite design, highlighting a key differentiation point for users selecting between simple silicide and advanced multilayer coating systems.

High-temperature oxidation Protective coatings Niobium alloys

Resistance to Catastrophic 'Pesting' Oxidation: SPS-Processed NbSi2 vs. Arc-Melted MoSi2 and NbSi2

Comparative studies on polycrystalline silicides reveal that arc-melted MoSi2 and NbSi2 are highly susceptible to catastrophic 'pesting' oxidation, disintegrating into powder after 160 hours at 773 K and after only 3 hours at 1023 K, respectively [1]. Critically, dense NbSi2 monoliths produced via self-propagating high-temperature synthesis (SHS) and hot pressing (HP), or via spark plasma sintering (SPS), did not experience pesting oxidation under the same conditions [1][2]. This demonstrates that the processing route is a decisive factor for the practical utility of NbSi2, and that properly processed material avoids a failure mode that plagues arc-melted silicides.

Pesting oxidation Spark plasma sintering Arc melting Material processing

Combustion Synthesis Activation Energy: NbSi2 vs. Nb5Si3 as a Processing Differentiator

A cross-study comparable analysis of the self-propagating high-temperature synthesis (SHS) process shows that the activation energy required for the combustion synthesis of NbSi2 is 160.9 kJ/mol. This is significantly lower than the 259.2 kJ/mol required for the synthesis of the niobium-rich silicide Nb5Si3 [1]. The lower activation energy for NbSi2 formation implies a different, and potentially less energy-intensive, processing window, which is a direct, quantifiable parameter for process engineers selecting between the two most common niobium silicide phases.

Self-propagating high-temperature synthesis SHS Activation energy Processing

Mechanical Properties: Hardness and Young's Modulus Dependence on Stoichiometry

The mechanical properties of NbSi2 are not fixed but are highly sensitive to its stoichiometry and processing-induced lattice distortion. As a class-level inference, research shows that the Young's modulus of NbSi2 can vary from 331.69 GPa down to 303.9 GPa, and its hardness from 13.27 GPa down to 11.13 GPa, with decreasing Si availability (increasing lattice distortion) [1]. This range is important when comparing to other disilicides; for example, while MoSi2 is often reported with a Young's modulus around 440 GPa, the specific value for NbSi2 can be tuned through processing, offering a different set of trade-offs between stiffness and compliance in coating applications.

Mechanical properties Hardness Young's modulus Stoichiometry

Niobium Silicide (NbSi2) Application Scenarios: Data-Backed Use Cases for High-Temperature Protection


Protective Coatings for Niobium Alloys in Aerospace Turbine Engines

Based on its quantified baseline oxidation resistance (mass gain of 6.49 mg/cm² after 50h at 1250 °C), NbSi2 is a well-characterized material for forming protective silicide diffusion coatings on niobium-based superalloys [1]. While its standalone performance is a known quantity, this data provides a benchmark for developing and comparing advanced multilayer coating systems that offer enhanced protection, as demonstrated by the 62% reduction in mass gain in a NbSi2/Nb2O5-SiO2/SiC composite [1]. This makes NbSi2 the foundational layer for high-temperature components in aerospace turbine blades where oxidation is the primary life-limiting mechanism.

Dense Structural Components via SHS and SPS Processing

The evidence unequivocally supports the procurement of NbSi2 processed by self-propagating high-temperature synthesis (SHS) and hot pressing (HP) or spark plasma sintering (SPS) for applications requiring robust oxidation resistance. Unlike arc-melted NbSi2, which catastrophically fails via pesting oxidation within 3 hours at 1023 K, SHS+HP or SPS-processed NbSi2 monoliths exhibit no pesting and form a protective SiO2 scale [1][2]. This qualifies dense, defect-minimized NbSi2 for use in static high-temperature structural components, heating elements, or crucibles operating in oxidizing environments up to at least 1123 K.

Precursor Material for Low-Energy Synthesis Routes

For researchers and manufacturers developing in-situ composite materials or coatings, the lower activation energy of 160.9 kJ/mol for NbSi2 formation makes it a kinetically favorable phase to synthesize compared to Nb5Si3 (259.2 kJ/mol) [1]. This quantifiable difference supports the selection of NbSi2 as a target phase in processes like pack cementation or reactive sintering where minimizing energy input and processing time is a key objective. It also provides a scientific rationale for why NbSi2 often forms as the primary phase in certain diffusion coating processes.

Tunable Mechanical Properties for Coating-Substrate Compatibility

The ability to modulate the Young's modulus of NbSi2 from ~332 GPa down to ~304 GPa by controlling stoichiometry during processing (e.g., via pack cementation) offers a unique advantage for coating design [1]. This tunability can be exploited to engineer a coefficient of thermal expansion (CTE) and stiffness gradient that better matches a specific niobium alloy substrate, thereby mitigating interfacial stresses and improving coating adhesion and thermal cycling lifetime. This is a distinct differentiator from alternative silicides like MoSi2, which have a more rigidly defined set of mechanical properties.

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